molecular formula C14H12O2 B1370227 3-Methyl-4-phenoxybenzaldehyde CAS No. 191284-77-2

3-Methyl-4-phenoxybenzaldehyde

Cat. No.: B1370227
CAS No.: 191284-77-2
M. Wt: 212.24 g/mol
InChI Key: KDBKPCXRRZVODH-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzaldehydes in Chemical Research

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, prized for their versatility as synthetic intermediates. rug.nl The aldehyde functional group is highly reactive, participating in a wide array of chemical transformations that make these molecules privileged building blocks. rug.nl Their significance spans numerous fields:

Pharmaceuticals: They are integral to the synthesis of a wide range of medicinal compounds and biologically active molecules. wiserpub.comgoogle.com For example, they are used to create Schiff bases, which can form metal complexes with potential antimicrobial properties. wiserpub.comresearchgate.net

Agrochemicals: Many insecticides and herbicides are derived from substituted benzaldehydes. wiserpub.com The well-known pyrethroid class of insecticides, for instance, often involves intermediates like 3-phenoxybenzaldehyde (B142659). researchgate.net

Polymer Chemistry: These compounds can be used to synthesize novel polymers with specific, tailored properties for applications such as high-performance or biodegradable materials. wiserpub.com

Dyes and Pigments: The reactivity of the aldehyde allows for the construction of larger conjugated systems characteristic of dyes and pigments. wiserpub.com

Analytical Chemistry: Their distinct chemical signatures are useful in the development of advanced analytical methods for detecting and quantifying other substances. wiserpub.com

The development of new methods for synthesizing functionalized benzaldehydes remains a highly desirable goal in chemistry, as it opens doors to novel molecules for applications ranging from drug design to materials science. rug.nlacs.org Recent advancements include one-pot procedures for creating substituted benzaldehydes, which are suitable for cross-coupling with organometallic reagents, and even methods for producing radiolabeled aldehydes for use as PET-tracers in medical imaging. rug.nlacs.org

The Role of the Phenoxy Group in Aromatic Compound Design

The phenoxy group is a key structural motif in the design of functional aromatic compounds, particularly in medicinal chemistry where it is considered a privileged scaffold. nih.govmdpi.com Its inclusion in a molecule can significantly influence its properties and biological activity in several ways:

Conformational Influence: The ether oxygen of the phenoxy moiety can help to promote an optimal arrangement of the phenyl ring at a biological target's binding site. nih.gov

Intermolecular Interactions: The phenoxy group can engage in crucial π–π stacking interactions with aromatic residues (like tyrosine or phenylalanine) in proteins. nih.gov While the ether oxygen is not typically involved in direct interactions, its presence can stabilize hydrogen bonds with nearby polar residues and enhance hydrophobic interactions. nih.gov

Modulation of Electronic Properties: The phenoxy group is generally considered an inductively withdrawing group due to the electronegativity of the sp² carbons, and a resonance donating group because its π system can donate electron density. wikipedia.org This dual nature allows for fine-tuning of the electronic character of the aromatic ring to which it is attached.

Synthetic Handle: The phenoxy group provides a site for further chemical modification, allowing for the synthesis of diverse libraries of compounds from a common intermediate.

This moiety is a component of numerous drugs, including those with antiviral, anti-inflammatory, and neuroprotective activities. nih.gov Its presence is often key to a compound's ability to match its intended target, ensuring selectivity and potency. nih.gov

Current Research Landscape and Future Directions for 3-Methyl-4-phenoxybenzaldehyde Architectures

While extensive research literature specifically detailing the applications of this compound is not abundant, its potential can be inferred from studies on closely related structures and the known reactivity of its functional groups. The compound serves as a valuable intermediate, with its unique substitution pattern offering specific advantages and opportunities for research.

Current Research Context: Research on related phenoxybenzaldehydes provides a clear context for the potential applications of the 3-methyl derivative. For example, 3-phenoxybenzaldehyde is a well-established precursor in the synthesis of pyrethroid insecticides. researchgate.net Furthermore, Schiff base complexes derived from 3-phenoxybenzaldehyde and various amines have been synthesized and evaluated for their antimicrobial properties. researchgate.net Derivatives of 4-phenoxybenzaldehyde (B127426) have been investigated for their potential as anti-tuberculosis agents and are used to synthesize benzimidazole (B57391) derivatives with antileukemic activity.

Patents have been filed for substituted benzaldehydes as allosteric modulators of hemoglobin, designed to increase tissue oxygenation, highlighting the therapeutic potential of this class of compounds. google.com The specific structure of this compound makes it a candidate for inclusion in combinatorial libraries for drug discovery and as a building block in material science.

Future Directions: The future research directions for architectures derived from this compound are likely to focus on leveraging its unique structural features:

Medicinal Chemistry: The combination of the methyl and phenoxy groups could be exploited to design novel ligands for biological targets. The methyl group provides a point of steric differentiation from unsubstituted phenoxybenzaldehydes, potentially leading to enhanced selectivity or potency for specific enzymes or receptors. Its use as a scaffold for creating new anti-inflammatory, anticancer, or antimicrobial agents is a promising avenue. nih.gov

Agrochemicals: Following the precedent of 3-phenoxybenzaldehyde in pesticides, the 3-methyl derivative could be used to synthesize new insecticides or herbicides. The methyl group might alter the compound's metabolic stability or spectrum of activity. researchgate.net

Materials Science: The compound can serve as a monomer or cross-linking agent in the synthesis of specialty polymers. The phenoxy group often imparts thermal stability, making it a candidate for creating high-temperature-resistant materials.

Advanced Synthesis: As synthetic methodologies evolve, this compound could be employed in complex, multi-component reactions to rapidly build molecular complexity. Its aldehyde handle is suitable for reactions like the Mannich or Wittig reaction, while the aromatic core can undergo further functionalization. researchgate.net

The strategic placement of the methyl and phenoxy groups on the benzaldehyde (B42025) ring provides a nuanced tool for chemists. Future research will likely focus on synthesizing and testing novel compounds derived from this intermediate to explore its full potential in diverse scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBKPCXRRZVODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191284-77-2
Record name 3-methyl-4-phenoxybenzaldehyde
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Advanced Synthetic Methodologies for 3 Methyl 4 Phenoxybenzaldehyde

Retrosynthetic Analysis of the 3-Methyl-4-phenoxybenzaldehyde Molecular Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical: the C-O ether bond and the C-C bond of the formyl group. leah4sci.com

Disconnection of the C-O Ether Bond: This is a common strategy for diaryl ethers and leads to two potential precursor pairs. This approach suggests an aryl coupling reaction, such as the Ullmann condensation, as the key bond-forming step. wikipedia.orgorganic-chemistry.org The precursors would be a substituted phenol (B47542) and an activated aryl halide.

Route A: 3-Methyl-4-hydroxybenzaldehyde and a phenyl halide (e.g., bromobenzene).

Route B: Phenol and a 4-halo-3-methylbenzaldehyde (e.g., 4-chloro-3-methylbenzaldehyde).

Disconnection of the C-C Formyl Group Bond: This approach involves a functional group interconversion (FGI) where the aldehyde is introduced onto a pre-formed 3-methyl-4-phenoxybenzene core. This strategy relies on electrophilic aromatic substitution reactions like formylation. organic-chemistry.orgchemistrysteps.com

Precursor: 3-Methyl-4-phenoxybenzene (or 4-phenoxy-m-cresol). This intermediate would then be formylated to introduce the aldehyde group at the desired position.

These retrosynthetic pathways provide a roadmap for developing targeted synthetic routes.

Targeted Synthetic Routes for this compound Construction

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised.

This approach first constructs the core diaryl ether framework and then introduces the required functional groups. A prominent method for forming the diaryl ether linkage is the Ullmann condensation. wikipedia.orgnih.gov This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org

One plausible route begins with the formylation of o-cresol. The Reimer-Tiemann reaction, for instance, can be used to synthesize 4-hydroxy-3-methylbenzaldehyde (B106927) from o-cresol. researchgate.net The resulting phenolic aldehyde can then undergo an Ullmann condensation with bromobenzene, catalyzed by copper, to yield the final product, this compound.

Reaction Scheme Example:

Formylation: o-Cresol → 4-Hydroxy-3-methylbenzaldehyde

Ullmann Condensation: 4-Hydroxy-3-methylbenzaldehyde + Bromobenzene --(Cu catalyst, Base)--> this compound

Another strategy involves formylating the pre-formed diaryl ether. For example, 4-bromo-2-methylphenol (B185452) can be coupled with benzeneboronic acid, followed by an Ullmann-type reaction with phenol to form 3-methyl-4-phenoxybenzene. Subsequent formylation using methods like the Vilsmeier-Haack reaction can introduce the aldehyde group. organic-chemistry.orgwikipedia.orgmychemblog.com The Vilsmeier-Haack reaction utilizes a formylating agent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as an electrophile to functionalize electron-rich aromatic rings. chemistrysteps.comijpcbs.com

This strategy involves introducing the methyl group onto a 4-phenoxybenzaldehyde (B127426) precursor. However, achieving regioselectivity can be challenging. The phenoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. In 4-phenoxybenzaldehyde, the positions ortho to the phenoxy group are also meta to the aldehyde group, making selective functionalization complex.

Advanced methods for directed ortho-metalation could potentially be employed. For example, palladium-catalyzed C-H methylation of benzaldehydes has been demonstrated using transient directing groups. nsf.govacs.orgnih.gov In this approach, the aldehyde transiently reacts with a directing group, like an orthanilic acid, which then directs a palladium catalyst to methylate the C-H bond at the ortho position. nsf.gov While not specifically documented for 4-phenoxybenzaldehyde, this methodology represents a potential route for the regioselective introduction of the methyl group.

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.mevanderbilt.eduorganic-chemistry.orgsolubilityofthings.com A viable route to this compound could involve the oxidation of a precursor molecule.

For instance, (3-methyl-4-phenoxyphenyl)methanol (B14770427) could be synthesized and then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents are available for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which can convert primary alcohols to aldehydes without over-oxidation to carboxylic acids. solubilityofthings.comimperial.ac.uk

The synthesis of the precursor alcohol could be achieved via the Ullmann etherification of 4-bromo-2-methylbenzyl alcohol with phenol. This highlights how FGI can be integrated into a multi-step synthesis to achieve the desired target molecule.

Catalytic Systems for the Synthesis of this compound

Catalysis is crucial for the efficient synthesis of diaryl ethers, often requiring harsh conditions in traditional methods. Modern catalytic systems offer milder reaction conditions and improved yields.

The Ullmann condensation is the classic method for copper-catalyzed diaryl ether synthesis. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required stoichiometric amounts of copper powder and high temperatures (often over 200°C). wikipedia.orgnih.gov Modern advancements have led to the development of more efficient catalytic systems.

These contemporary methods often use a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. acs.orgjsynthchem.com Ligands play a critical role by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been found to be effective, including diamines, picolinic acid, and phosphines. acs.orgarkat-usa.org The use of these catalytic systems allows the reaction to proceed under milder conditions and with a broader range of substrates. nih.govrsc.orgresearchgate.netmdpi.com

The general mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. wikipedia.org

Table of Reaction Conditions for Copper-Catalyzed Diaryl Ether Synthesis

Catalyst SystemBaseSolventTemperature (°C)Key Features
CuI / Picolinic AcidK₃PO₄DMSO90-110Effective for sterically hindered substrates. acs.org
CuCl / DimethylglycineCs₂CO₃DMF130Used in one-pot synthesis from diaryliodonium salts. nih.gov
CuI / L-prolineK₂CO₃DMSO90An early example of a ligand-accelerated Ullmann reaction.
CuI / PhenanthrolineCs₂CO₃Toluene (B28343)110Effective for coupling with aryl bromides and iodides.
CuIPPh₃K₂CO₃Toluene/XyleneRefluxWorks in non-polar solvents, suitable for electron-poor aryl bromides. arkat-usa.org

Transition Metal-Mediated Transformations for Aldehyde Group Introduction

The introduction of an aldehyde (formyl) group onto an aromatic ring is a cornerstone of organic synthesis. For a sterically hindered and electronically complex substrate like the precursor to this compound, transition metal-mediated transformations offer unparalleled efficiency and selectivity over classical formylation methods. Catalytic systems based on palladium and rhodium are particularly prominent in this area. jchemlett.com

These reactions typically involve the formylation of an aryl halide or triflate precursor, such as 4-bromo-2-methylphenyl phenyl ether. The general mechanism involves the oxidative addition of the aryl precursor to a low-valent transition metal catalyst. This is followed by the insertion of a C1 source, most commonly carbon monoxide, into the aryl-metal bond to form a benzoyl-metal complex. Subsequent reductive elimination, often facilitated by a reducing agent like a silane (B1218182) or molecular hydrogen, yields the desired aldehyde and regenerates the active catalyst. jchemlett.com

The choice of catalyst, including the metal center and the associated ligands, is critical. Ligands such as phosphines (e.g., triphenylphosphine) play a crucial role in stabilizing the metal complex and modulating its reactivity to achieve high yields and prevent side reactions. jchemlett.com

Table 1: Overview of Transition Metal-Mediated Formylation Systems

Catalyst System Metal Typical C1 Source Reducing Agent Key Features
Palladium-Catalyzed Formylation Palladium (Pd) Carbon Monoxide (CO) Hydrosilanes (e.g., PMHS) High functional group tolerance; widely applicable to various aryl halides. jchemlett.com

| Rhodium-Catalyzed Hydroformylation | Rhodium (Rh) | Syngas (CO/H₂) | H₂ (from syngas) | Efficient for converting aryl halides to aldehydes; reaction conditions can be tuned for selectivity. jchemlett.com |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

Achieving optimal yield and selectivity in the synthesis of this compound necessitates a systematic optimization of various reaction parameters. The interplay between solvent, temperature, pressure, and catalyst concentration is crucial in directing the reaction toward the desired product while minimizing the formation of impurities.

Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) are often effective as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. jchemlett.com

Temperature: Reaction temperature significantly influences the rate of reaction. While higher temperatures can accelerate the conversion, they may also promote side reactions, such as decarbonylation or catalyst decomposition. An optimal temperature range, often between 60-140°C, must be experimentally determined. google.com

Pressure: In reactions involving gaseous reactants like carbon monoxide or hydrogen, pressure is a key parameter. Higher pressures increase the concentration of the gas in the liquid phase, which can enhance the reaction rate and favor the desired transformation.

Catalyst and Ligand Concentration: The catalyst loading must be carefully balanced. While a higher concentration can increase the reaction speed, it also adds to the cost and can complicate purification. The ratio of ligand to the metal is also vital for maintaining catalyst stability and activity throughout the reaction.

Table 2: Impact of Reaction Parameters on Synthesis Outcome (Illustrative)

Parameter Condition A Condition B Outcome Rationale
Temperature 80°C 120°C Higher yield at 120°C, but with increased byproducts. Higher temperature increases reaction rate but can also lead to undesired side reactions.
Solvent Toluene DMF Higher selectivity in DMF. Polar aprotic solvents can better stabilize catalytic intermediates, improving selectivity. jchemlett.com

| CO Pressure | 10 atm | 40 atm | Increased reaction rate at 40 atm. | Higher pressure increases the concentration of the gaseous reactant, driving the reaction forward. |

Chromatographic and Crystallization Techniques for the Purification and Isolation of this compound

The final stage in obtaining pure this compound involves rigorous purification to remove unreacted starting materials, catalyst residues, and any byproducts formed during the synthesis. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods: Column chromatography is a highly effective method for purifying aromatic aldehydes. researchgate.net Silica gel is commonly used as the stationary phase due to its ability to separate compounds based on polarity. A solvent system of low to moderate polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used as the mobile phase. The aldehyde, being moderately polar, will elute from the column after non-polar impurities but before more polar byproducts like corresponding carboxylic acids that may form via oxidation. researchgate.net For assessing purity, High-Performance Liquid Chromatography (HPLC) is a valuable analytical tool. tandfonline.com

Crystallization Techniques: Crystallization is an excellent method for achieving high purity on a larger scale. The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the aldehyde decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Solvents like n-heptane or ethanol-water mixtures can be effective for crystallizing aromatic aldehydes. researchgate.net

A classic chemical purification method for aldehydes involves the formation of a water-soluble bisulfite adduct. google.comacs.org The crude product is reacted with an aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off from the organic impurities. The pure aldehyde is then regenerated by treating the adduct with an acid or a base. google.com

Table 3: Summary of Purification Techniques

Technique Principle Application for this compound
Column Chromatography Differential adsorption of components onto a stationary phase (silica gel). researchgate.net Separation from starting materials and byproducts based on polarity differences.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. researchgate.net Final purification step to obtain a highly pure, crystalline solid product.

| Bisulfite Adduct Formation | Reversible chemical reaction of the aldehyde group to form a water-soluble salt. google.comacs.org | Selective separation of the aldehyde from non-aldehydic organic impurities. |

Chemical Reactivity and Transformative Chemistry of 3 Methyl 4 Phenoxybenzaldehyde

Electrophilic and Nucleophilic Processes at the Aldehyde Moiety

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations involving 3-Methyl-4-phenoxybenzaldehyde.

The addition of a cyanide ion to the aldehyde group of this compound results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. This reaction, known as hydrocyanation, is a classic example of nucleophilic addition to a carbonyl. chemistrysteps.comlibretexts.org The reaction typically proceeds by the attack of the nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. libretexts.org

The reaction is generally reversible and is often catalyzed by a base to ensure the presence of the cyanide nucleophile. chemistrysteps.com Alternatively, reagents like trimethylsilyl (B98337) cyanide (TMSCN) can be used under acidic conditions.

Cyanohydrins are valuable synthetic intermediates. chemistrysteps.comyoutube.com The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced to form a β-amino alcohol. chemistrysteps.comyoutube.com This versatility makes the cyanohydrin of this compound a gateway to other important classes of compounds.

Table 1: Potential Derivatizations of this compound Cyanohydrin

Starting MaterialReagent(s)Product Functional Group
This compound CyanohydrinH₃O⁺, Heatα-Hydroxy carboxylic acid
This compound Cyanohydrin1. LiAlH₄ 2. H₂Oβ-Amino alcohol

This interactive table summarizes the potential synthetic transformations of the cyanohydrin derivative.

This compound, lacking α-hydrogens, can participate as the electrophilic partner in various condensation reactions. In the Claisen-Schmidt condensation, an aldehyde reacts with a ketone or another carbonyl compound that possesses α-hydrogens in the presence of a base to form an α,β-unsaturated carbonyl compound. magritek.comresearchgate.net For example, the reaction of this compound with acetophenone (B1666503) would be expected to yield a chalcone (B49325) derivative.

The aldehyde group also readily reacts with nitrogenous nucleophiles such as primary amines, hydroxylamine, and hydrazine (B178648) to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule.

Table 2: Condensation Reactions of this compound

ReactantNucleophile TypeProduct Class
Enolizable Ketone (e.g., Acetophenone)Carbon Nucleophileα,β-Unsaturated Ketone (Chalcone)
Primary Amine (R-NH₂)Nitrogen NucleophileImine (Schiff Base)
Hydroxylamine (NH₂OH)Nitrogen NucleophileOxime
Hydrazine (NH₂NH₂)Nitrogen NucleophileHydrazone

This interactive table outlines common condensation reactions involving the aldehyde moiety.

Aromatic Substitution Reactions on the Benzene (B151609) and Phenoxy Rings of this compound

The two aromatic rings of the molecule are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. msu.edu The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present. libretexts.org

On the first ring, three substituents are present:

Aldehyde group (-CHO): This is a meta-directing and deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org

Methyl group (-CH₃): This is an ortho-, para-directing and activating group due to its electron-donating inductive effect. libretexts.org

Phenoxy group (-OPh): This is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive withdrawal.

The directing effects of these groups are competitive. The powerful activating and ortho-, para-directing nature of the phenoxy group and the weaker activation of the methyl group will likely dominate over the deactivating, meta-directing aldehyde group. Therefore, electrophilic attack is most probable at the positions ortho and para to the activating groups, particularly the position ortho to the phenoxy group and meta to the aldehyde.

On the second (phenoxy) ring, the ether linkage (-O-) acts as an activating, ortho-, para-directing group. Thus, electrophilic substitution on this ring will preferentially occur at the ortho and para positions relative to the ether bond.

Selective Chemical Modifications of the Methyl Substituent

The methyl group attached to the benzene ring can undergo selective reactions, most notably free-radical halogenation. Under conditions that promote free-radical formation, such as exposure to UV light or the use of a radical initiator like AIBN or benzoyl peroxide, halogens (e.g., Cl₂, Br₂) can substitute the hydrogens of the methyl group. google.comlibretexts.org This side-chain halogenation occurs in preference to electrophilic addition to the aromatic ring. libretexts.org A similar process is documented for the side-chain chlorination of m-phenoxytoluene to produce m-phenoxybenzyl chloride and m-phenoxybenzal chloride, which can then be hydrolyzed to form m-phenoxybenzaldehyde. google.com Applying this logic, controlled radical halogenation of this compound could produce the corresponding benzylic halide.

Controlled Reductive and Oxidative Transformations of the Aldehyde Functional Group

The aldehyde functional group is readily susceptible to both reduction and oxidation.

Reduction: The aldehyde can be reduced to a primary alcohol, 3-Methyl-4-phenoxybenzyl alcohol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) is an effective method. For example, the related compound 3-phenoxybenzaldehyde (B142659) undergoes hydrogenation catalyzed by Au/Pt bimetallic nanoparticles to yield 3-phenoxyphenyl methanol. chemicalbook.comsigmaaldrich.com Chemical hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also commonly used for this purpose. NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones.

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, yielding 3-Methyl-4-phenoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution, which are often used as qualitative tests for aldehydes.

Enantioselective and Diastereoselective Transformations Initiated by this compound

Because the aldehyde group is prochiral, its reaction with nucleophiles can lead to the formation of a new chiral center. Performing these reactions under chiral conditions can favor the formation of one enantiomer over the other.

A notable example is the enantioselective formation of cyanohydrins. The hydrocyanation of the closely related 3-phenoxybenzaldehyde has been achieved with high enantioselectivity using hydroxynitrile lyase enzymes. researchgate.net For instance, the enzyme from Manihot esculenta (MeHNL) can catalyze the formation of (S)-cyanohydrins. researchgate.net Similarly, asymmetric hydrocyanation of 3-phenoxybenzaldehyde has been investigated using chiral catalysts like cyclo[(R)-phenylalanyl-(R)-histidyl]. chemicalbook.comsigmaaldrich.com These methodologies could likely be adapted to this compound to produce chiral cyanohydrins, which are valuable building blocks for the synthesis of other chiral molecules.

Design and Synthesis of Derivatives and Analogs of 3 Methyl 4 Phenoxybenzaldehyde

Structural Modifications of the Phenoxybenzaldehyde Scaffold

The 3-methyl-4-phenoxybenzaldehyde molecule presents several sites for structural modification, including the aldehyde group, the methyl group, and the aromatic rings. These modifications can be used to fine-tune the electronic and steric properties of the molecule.

Key modifications include:

Reactions of the Aldehyde Group: The aldehyde functional group is the most reactive site. It can be oxidized to a carboxylic acid (3-methyl-4-phenoxybenzoic acid) or reduced to an alcohol (3-methyl-4-phenoxybenzyl alcohol). It also undergoes nucleophilic addition reactions, which are fundamental to forming many derivatives.

Electrophilic Aromatic Substitution: Both the benzaldehyde (B42025) and the phenoxy rings can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation. The directing effects of the existing substituents (aldehyde, methyl, and ether linkage) will influence the position of new functional groups. For example, nitration would likely lead to the introduction of a nitro group on the benzaldehyde ring.

Modification of the Methyl Group: The methyl group can be functionalized, for instance, through free-radical halogenation, to introduce new reactive handles onto the molecule.

These fundamental modifications allow for the creation of a library of derivatives with tailored properties.

Table 1: Potential Structural Modifications of this compound
Modification TypeReagent/ConditionPotential ProductPurpose of Modification
Oxidation of AldehydePotassium permanganate (B83412) (KMnO₄) or similar oxidizing agent3-Methyl-4-phenoxybenzoic acidIntroduce a carboxylic acid group for further reactions (e.g., esterification, amidation).
Reduction of AldehydeSodium borohydride (B1222165) (NaBH₄) or similar reducing agent(3-Methyl-4-phenoxyphenyl)methanol (B14770427)Create a benzyl (B1604629) alcohol for ester or ether formation.
Electrophilic NitrationNitric acid (HNO₃) / Sulfuric acid (H₂SO₄)Various nitro-substituted isomersIntroduce electron-withdrawing groups to modify electronic properties.
Electrophilic HalogenationBromine (Br₂) / Iron(III) bromide (FeBr₃)Various bromo-substituted isomersIntroduce halogens for use in cross-coupling reactions.

Synthesis of Conjugated Organic Systems Incorporating the this compound Motif

The aldehyde group of this compound is a key functional group for building larger, conjugated organic systems. These systems, characterized by alternating single and double bonds, often exhibit interesting optical and electronic properties. Two primary reaction types for achieving this are Schiff base formation and the Wittig reaction.

Schiff Base Formation: This involves the condensation reaction between the aldehyde group of this compound and a primary amine. jetir.orgsciensage.info The reaction forms an imine or azomethine group (-C=N-), extending the conjugated system. This is a straightforward method to link the phenoxybenzaldehyde motif to other aromatic or aliphatic systems. jetir.orgsemanticscholar.org The reaction is typically catalyzed by a few drops of acid. sciensage.info

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's location. libretexts.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). thermofisher.comwikipedia.orglibretexts.org This reaction replaces the carbonyl oxygen with a carbon group, creating a C=C double bond and extending the conjugation. Depending on the structure of the ylide, a wide variety of vinyl derivatives can be synthesized. organic-chemistry.org

Table 2: Synthesis of Conjugated Systems from this compound
Reaction TypeCo-reactantResulting Functional GroupProduct Class
Schiff Base CondensationPrimary Amine (e.g., Aniline)Imine (-CH=N-Ar)Schiff Bases
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Alkene (-CH=CH₂)Styrene derivatives
Horner-Wadsworth-EmmonsPhosphonate (B1237965) carbanionAlkene (-CH=CH-COOR)Unsaturated esters (e.g., cinnamates)

Development of Heterocyclic Compounds Derived from this compound Precursors

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in chemistry. The aldehyde functionality of this compound serves as a critical starting point for constructing various heterocyclic systems through cyclization and multicomponent reactions.

One notable example is the synthesis of isoxazole (B147169) derivatives. A well-established multicomponent reaction between a β-ketoester (like ethyl acetoacetate), hydroxylamine, and an aromatic aldehyde can produce 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com By using this compound as the aldehyde component in this reaction, a new isoxazolone derivative bearing the 3-methyl-4-phenoxyphenyl substituent can be synthesized. Such reactions are valuable for their efficiency in building complex molecules in a single step. mdpi.com

Other potential routes to heterocycles include:

Hantzsch Dihydropyridine (B1217469) Synthesis: Reaction with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt could yield dihydropyridine derivatives.

Benzimidazole (B57391) Synthesis: Condensation with o-phenylenediamines can lead to the formation of benzimidazole rings.

These synthetic strategies demonstrate the utility of this compound as a versatile building block for accessing diverse heterocyclic scaffolds.

Table 3: Potential Heterocyclic Systems Derived from this compound
Heterocycle ClassGeneral Reaction TypeKey Co-reactants
IsoxazoloneMulticomponent reactionβ-Ketoester, Hydroxylamine
DihydropyridineHantzsch synthesisβ-Ketoester, Ammonia
BenzimidazoleCondensation/Cyclizationo-Phenylenediamine
OxazepineReaction with Schiff base derivativeAnhydride (e.g., Phthalic anhydride) sysrevpharm.org

Incorporation of this compound Units into Polymeric and Oligomeric Structures

The reactivity of the aldehyde group allows this compound to be used as a monomer or a precursor in the synthesis of polymers and oligomers. The incorporation of its rigid aromatic structure can impart desirable thermal and mechanical properties to the resulting materials.

A primary route for polymerization is through condensation reactions. For example, this compound can react with phenol (B47542) or other activated aromatic compounds under acidic or basic conditions to form phenolic-type resins (novolacs or resols). In these structures, the benzaldehyde derivative acts as a cross-linking agent, connecting phenol units via methylene (B1212753) bridges. The presence of the bulky phenoxy and methyl groups would influence the final structure and properties of the polymer, such as its solubility and thermal stability.

Furthermore, derivatives of this compound, such as the corresponding diol (formed by reduction), could be used in step-growth polymerization with dicarboxylic acids or their derivatives to form polyesters. These strategies open pathways to new materials where the specific chemical signature of the this compound unit is embedded within a larger macromolecular architecture.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 4 Phenoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methyl-4-phenoxybenzaldehyde, a complete assignment of proton and carbon signals is achieved through a suite of one-dimensional and two-dimensional NMR experiments. The expected chemical shifts are influenced by the electronic effects of the aldehyde, methyl, and phenoxy substituents on the aromatic rings.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.8 and 10.0 ppm. The methyl group protons (-CH₃) will also produce a singlet, but in the upfield aromatic region, around 2.2 ppm.

The aromatic protons will present a more complex pattern. The three protons on the benzaldehyde (B42025) ring are expected to appear as a doublet, a singlet-like peak, and a doublet of doublets, reflecting their coupling relationships. The five protons of the unsubstituted phenoxy ring will show signals characteristic of a monosubstituted benzene (B151609) ring, with the ortho, meta, and para protons resonating at slightly different frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde H 9.85 Singlet (s) 1H
Aromatic H (Position 2) 7.70 Singlet (s) 1H
Aromatic H (Position 6) 7.65 Doublet (d) 1H
Aromatic H (Position 5) 6.95 Doublet (d) 1H
Phenoxy H (ortho) 7.15 Doublet (d) 2H
Phenoxy H (para) 7.25 Triplet (t) 1H
Phenoxy H (meta) 7.40 Triplet (t) 2H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift in the range of 190-192 ppm. The quaternary carbons, those directly attached to the oxygen and the aldehyde group, will also be significantly downfield. The carbon of the methyl group will be the most upfield signal, appearing around 16 ppm. The remaining aromatic carbons will resonate between 117 and 160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O 191.5
C4 (C-O) 159.0
Phenoxy C1' (C-O) 156.5
C1 (C-CHO) 131.0
Phenoxy C4' 130.0
Phenoxy C2'/C6' 124.5
C6 129.5
C3 (C-CH₃) 128.0
C2 125.0
C5 118.0
Phenoxy C3'/C5' 120.0

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, such as between H-5 and H-6 on the benzaldehyde ring. It would also confirm the coupling network within the phenoxy ring (ortho to meta, meta to para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). For instance, the HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.20 ppm) to the methyl carbon signal (~16.0 ppm), and each aromatic proton to its corresponding aromatic carbon.

A correlation from the aldehyde proton (~9.85 ppm) to the C1 carbon (~131.0 ppm).

Correlations from the methyl protons (~2.20 ppm) to the C3 (~128.0 ppm) and C4 (~159.0 ppm) carbons.

A correlation from the H-5 proton (~6.95 ppm) across the ether linkage to the C1' carbon (~156.5 ppm) of the phenoxy ring, definitively confirming the connection between the two aromatic systems.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns under ionization.

In a GC-MS analysis, the sample is first passed through a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.24 g/mol ).

The fragmentation pattern provides a fingerprint for the molecule. Key expected fragments would include:

[M-1]⁺ (m/z 211): Loss of the aldehydic hydrogen atom.

[M-29]⁺ (m/z 183): Loss of the entire aldehyde group (-CHO).

[M-93]⁺ (m/z 119): Cleavage of the ether bond with the loss of a phenoxy radical (∙OC₆H₅).

m/z 91: A fragment corresponding to a tropylium (B1234903) ion, indicative of a substituted benzene ring.

m/z 77: A phenyl cation ([C₆H₅]⁺), resulting from the phenoxy group.

HR-ESI-MS is a soft ionization technique that provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Instead of extensive fragmentation, this method typically shows the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. For this compound (C₁₄H₁₂O₂), the exact mass of the neutral molecule is 212.08373 Da. HR-ESI-MS would be able to confirm this elemental composition with high precision.

Table 3: Predicted HR-ESI-MS Adducts for this compound

Adduct Formula Predicted m/z (Da)
[M+H]⁺ [C₁₄H₁₃O₂]⁺ 213.0910
[M+Na]⁺ [C₁₄H₁₂O₂Na]⁺ 235.0729

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule and providing a unique "fingerprint" for the compound. By measuring the vibrations of bonds, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the types of bonds and functional groups present. For this compound, the key functional groups are the aldehyde, the ether linkage, the aromatic rings, and the methyl group.

The FT-IR spectrum would be expected to show strong, characteristic absorption bands. The most prominent would be the carbonyl (C=O) stretch from the aldehyde group, typically appearing in the 1710-1680 cm⁻¹ region. The C-H stretch of the aldehyde group would produce a distinctive pair of peaks around 2850 and 2750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the ether (C-O-C) linkage would be visible in the 1270-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The presence of the methyl group would be confirmed by its characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch Aromatic 3100-3000
C-H Stretch Aldehyde ~2850, ~2750
C=O Stretch Aldehyde ~1700
C=C Stretch Aromatic 1600-1450
C-H Bend Methyl ~1450, ~1375
C-O-C Asymmetric Stretch Ether 1270-1200

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. For this compound, Raman spectroscopy would be highly effective for analyzing the vibrations of the aromatic rings and the C-O-C ether linkage.

The symmetric "breathing" modes of the phenyl rings would produce strong and sharp signals in the Raman spectrum, which are often weak in FT-IR. The C=C stretching vibrations of the aromatic rings would also be prominent. While the polar C=O bond of the aldehyde is a strong absorber in the IR spectrum, it typically yields a weaker signal in the Raman spectrum. This complementary nature aids in the unambiguous assignment of vibrational modes and confirms the molecular structure.

Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹)
C-H Stretch Aromatic 3100-3000
C=O Stretch Aldehyde ~1695
C=C Stretch / Ring Breathing Aromatic 1610-1580, ~1000

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Characterization

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π to π* transitions). The spectrum of this compound would be dominated by absorptions due to the π-conjugated systems of the benzaldehyde and phenoxy groups. One would expect to observe intense absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the carbonyl group and the ether oxygen atom as auxochromes would influence the position and intensity of these bands, likely causing a red-shift (bathochromic shift) compared to unsubstituted benzene.

Photoluminescence (PL) spectroscopy provides information about the electronic structure and relaxation pathways of a molecule after it has been electronically excited. A molecule that absorbs light may subsequently emit light (fluoresce or phosphoresce) as the excited electron returns to a lower energy state. Aromatic aldehydes can exhibit fluorescence, although their emission quantum yields can vary significantly. The PL spectrum of this compound would reveal the emission wavelength(s) and intensity, offering insights into its excited-state properties and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). The emission is expected to be in the blue or green region of the spectrum.

Table 3: Predicted Electronic Transition Data for this compound

Spectroscopy Type Transition Predicted Wavelength (λ_max)
UV-Vis Absorption π → π* ~250-280 nm
UV-Vis Absorption n → π* ~320-350 nm

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in This technique would provide a wealth of information about this compound, assuming a suitable single crystal could be grown.

Table 4: Representative Crystallographic Data Categories from a Hypothetical Analysis

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pca2₁
Unit Cell Dimensions (Å, °) a, b, c, α, β, γ
Bond Lengths (Å) e.g., C=O, C-O, C-C
Bond Angles (°) e.g., C-O-C, O=C-C

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Phenoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry and condensed-matter physics.

Optimized Geometry and Conformational Landscape Analysis

A crucial first step in the computational analysis of 3-Methyl-4-phenoxybenzaldehyde would be the optimization of its molecular geometry. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to achieve this.

Furthermore, a conformational landscape analysis would be performed to identify other stable, low-energy conformations (local minima). This is particularly important for this compound due to the rotational freedom around the ether linkage and the bond connecting the phenoxy group to the benzaldehyde (B42025) ring. The analysis would reveal the relative energies of different conformers and the energy barriers for interconversion between them, providing insight into the molecule's flexibility and the most probable shapes it adopts under various conditions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (B3LYP/6-311++G(d,p))
C(aldehyde)-C(ring) Bond Length Value in Å
C-O (ether) Bond Lengths Value in Å
C-C (aromatic) Bond Lengths Average Value in Å
C=O Bond Length Value in Å
C-O-C Bond Angle Value in Degrees
Phenyl Ring Dihedral Angle Value in Degrees

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would determine the energies of these frontier orbitals. A visualization of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions, respectively. It would be anticipated that the HOMO would be localized primarily on the electron-rich phenoxy group, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde moiety.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) Calculated Value
Lowest Unoccupied Molecular Orbital (LUMO) Calculated Value
HOMO-LUMO Energy Gap (ΔE) Calculated Value

Computational Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable tools for the interpretation of experimental data and the structural elucidation of new compounds.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly valuable for confirming the structure of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts.

The calculations would be performed on the optimized geometry of this compound. The predicted chemical shifts for each unique hydrogen and carbon atom would then be compared to experimentally obtained NMR spectra. This comparison helps in the unambiguous assignment of signals in the experimental spectra to specific atoms within the molecule. The accuracy of these predictions is generally high, making them a reliable tool in structural analysis.

Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra

The simulation of an Infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The intensity of each vibrational mode is also calculated, allowing for the generation of a theoretical IR spectrum. This simulated spectrum can be compared with an experimental one to aid in the identification of characteristic functional group frequencies, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether.

For the simulation of the Ultraviolet-Visible (UV-Vis) spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is crucial for understanding the electronic properties of the molecule and interpreting its UV-Vis spectrum.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use calculated molecular descriptors to predict the reactivity of new or untested compounds.

For this compound, a QSRR study would typically involve a series of related phenoxybenzaldehyde derivatives. A wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), and topological descriptors.

These descriptors would then be correlated with an experimentally determined measure of reactivity, such as a reaction rate constant, using statistical methods like multiple linear regression or machine learning algorithms. A successful QSRR model would provide insights into the structural features that govern the reactivity of this class of compounds and could be used to predict the reactivity of other, similar molecules without the need for experimental measurements.

Molecular Dynamics Simulations and Reaction Mechanism Elucidation for this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational dynamics, its interactions with solvents, and its behavior in a biological system, such as near an enzyme's active site. The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Once the force field is established, the system is typically solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then proceeds by solving Newton's equations of motion for each atom in the system, allowing researchers to track the trajectory of every atom over a set period, usually on the scale of nanoseconds to microseconds. Analysis of these trajectories can reveal stable and transient conformations of this compound, the flexibility of its phenoxy and benzaldehyde rings, and the dynamics of the methyl group.

Elucidating reaction mechanisms at an atomic level is another critical application of computational chemistry. For this compound, which is a precursor in the synthesis of some pyrethroid insecticides, understanding its reactivity is of significant interest. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are the primary tools for this purpose.

A theoretical investigation into a reaction involving this compound, for instance, its oxidation or reduction, would involve the following steps:

Locating Reactants and Products: The initial and final states of the reaction are modeled, and their geometries are optimized to find the lowest energy structures.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate this unstable structure.

Calculating Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state connects the reactants and products.

These calculations provide a detailed, step-by-step understanding of how chemical bonds are broken and formed during a reaction.

Analysis of Non-Covalent Interactions (NCI) and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules, their aggregation properties, and their interactions with other molecules. For this compound, a variety of NCIs are expected to play a significant role in its chemical and physical behavior. These include:

π-π Stacking: The two aromatic rings (the methyl-substituted benzene (B151609) ring and the phenoxy ring) can interact through π-π stacking. These interactions can be either parallel-displaced or T-shaped and contribute significantly to the conformational preferences of the molecule.

CH-π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the π-electron clouds of the aromatic systems.

Dipole-Dipole Interactions: The carbonyl group (C=O) in the benzaldehyde moiety introduces a significant dipole moment, leading to dipole-dipole interactions with other polar molecules or with other this compound molecules.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of these BCPs can characterize the nature and strength of the interactions. NCI plots, based on the electron density and its derivatives, provide a visual representation of the regions of space involved in non-covalent interactions, color-coded to distinguish between attractive and repulsive forces.

Applications of 3 Methyl 4 Phenoxybenzaldehyde in Strategic Organic Synthesis

Utility as a Versatile Building Block for the Construction of Complex Organic Molecules

3-Methyl-4-phenoxybenzaldehyde serves as a versatile small molecule scaffold in organic synthesis. biosynth.com Organic building blocks are functionalized molecules that form the basic components for the bottom-up assembly of more complex molecular architectures. sciencedaily.comresearchgate.net The reactivity of this compound is primarily centered around its aldehyde functional group. Aldehydes are a cornerstone of organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions.

The aldehyde group can undergo nucleophilic addition reactions, condensations, and oxidations, allowing for the construction of a diverse range of molecular frameworks. For instance, it can be a substrate for well-established reactions such as the Wittig reaction to form alkenes, aldol condensations to create β-hydroxy carbonyl compounds, and reductive amination to produce substituted amines. The presence of the phenoxy and methyl groups on the aromatic ring influences the reactivity of the aldehyde and provides a scaffold that can be further modified, making it a valuable starting material for multi-step syntheses.

Intermediate in the Synthesis of Agrochemical and Pharmaceutical Precursors

Due to its aromatic structure and inherent reactivity, this compound is utilized in the development of agrochemicals and pharmaceuticals. myskinrecipes.com Its structure can be incorporated into larger, more complex bioactive molecules. Phenolic ethers, for example, are found in various pesticides, herbicides, and fungicides. orientjchem.org Similarly, the benzaldehyde (B42025) motif is a common feature in many pharmaceutical compounds.

Role in the Production of Advanced Pyrethroid Intermediates

While this compound's direct role in advanced pyrethroid synthesis is not extensively documented, its structural analog, 3-phenoxybenzaldehyde (B142659), is a critical and widely used intermediate in the manufacture of a major class of synthetic insecticides known as pyrethroids. multichemexports.comchemicalbook.comgoogle.com Pyrethroids are valued for their high insecticidal activity and low toxicity to mammals. multichemexports.com

3-Phenoxybenzaldehyde is a key precursor for numerous pyrethroid insecticides, including phenothrin, cypermethrin, deltamethrin, and fenvalerate. chemicalbook.comlookchem.com The synthesis of these powerful insecticides relies on the esterification of a suitable cyclopropanecarboxylic acid with the alcohol derived from 3-phenoxybenzaldehyde (3-phenoxybenzyl alcohol) or its α-cyano derivative. researchgate.netnih.gov The degradation of many Type II pyrethroids in the environment often yields 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid as common intermediates. chemicalbook.comnih.govnih.gov

The extensive use of 3-phenoxybenzaldehyde underscores the industrial importance of this structural class. The table below lists several key pyrethroids that are synthesized using this non-methylated analog.

PyrethroidAcid MoietyAlcohol Moiety Precursor
Permethrin 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid3-Phenoxybenzyl alcohol
Cypermethrin 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidα-Cyano-3-phenoxybenzyl alcohol
Deltamethrin 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidα-Cyano-3-phenoxybenzyl alcohol
Fenvalerate 2-(4-chlorophenyl)-3-methylbutanoic acidα-Cyano-3-phenoxybenzyl alcohol
Phenothrin Chrysanthemic acid3-Phenoxybenzyl alcohol

This table illustrates the role of the parent compound, 3-phenoxybenzaldehyde, as a precursor in the synthesis of major pyrethroid insecticides.

Contribution to the Manufacturing Processes of Fine Chemicals

This compound serves as an intermediate in the production of various fine chemicals. myskinrecipes.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The compound's aromatic nature and aldehyde functionality make it suitable for synthesizing fragrance compounds, particularly in perfumery, where it can contribute to floral and sweet aromatic characteristics. myskinrecipes.com It also acts as a precursor in the creation of specific flavoring agents. myskinrecipes.com

The table below summarizes the key properties and applications of this compound as a chemical intermediate.

PropertyValue/Description
CAS Number 191284-77-2 achemblock.com
Molecular Formula C₁₄H₁₂O₂ biosynth.com
Molecular Weight 212.24 g/mol biosynth.com
Primary Functional Groups Aldehyde, Phenoxy Ether
Key Applications Intermediate for fine chemicals, flavoring agents, agrochemicals, and pharmaceuticals myskinrecipes.com

Application in the Development of Functional Materials, including Electrically Conductive Polymers and Liquid Crystals

The application of this compound in the specific development of electrically conductive polymers and liquid crystals is not well-documented in current research. However, the broader class of aromatic aldehydes serves as foundational building blocks for these advanced materials.

Electrically Conductive Polymers: Benzaldehyde derivatives can be used in the synthesis of copolymers with other monomers like thiophene to create conductive polymers. researchgate.netspringerprofessional.de The aldehyde group can be exploited for further functionalization of the polymer backbone. mdpi.comacs.org These materials combine the electrical properties of semiconductors or metals with the processing advantages of polymers.

While direct evidence for this compound is sparse, its structural motifs are consistent with those used in the rational design of functional organic materials.

Biocatalytic and Environmental Transformation Studies Involving Phenoxybenzaldehydes

Enzymatic Dehydrogenation and Reductive Biotransformations of Analogous Aromatic Aldehydes

The aldehyde functional group is a key site for enzymatic attack, primarily through oxidation (dehydrogenation) to a carboxylic acid or reduction to an alcohol. These transformations are central to the metabolism and detoxification of aromatic aldehydes in a wide range of organisms.

Enzymatic Dehydrogenation: Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. iu.edu This is a critical step in the detoxification of both endogenous and exogenous aldehydes. The substrate specificity of ALDHs can be broad, encompassing aliphatic and aromatic aldehydes.

Studies on rat hepatic microsomal aldehyde dehydrogenase (mALDH) have provided insights into the structural requirements for the dehydrogenation of substituted aromatic aldehydes. Research has shown that substitution at the 3- and 4-positions of the benzaldehyde (B42025) ring generally yields good substrates, whereas 2-substituted analogs are not readily dehydrogenated. nih.gov Notably, 3-phenoxybenzaldehyde (B142659) was identified as a relatively good substrate for mALDH, suggesting that the enzyme's active site can accommodate a bulky substituent at the 3-position. nih.gov The active site of this enzyme is described as a narrow cleft, and the orientation of the substrate in relation to the catalytic cysteine residue and the cofactor binding site is critical for activity. nih.gov This suggests that 3-Methyl-4-phenoxybenzaldehyde would likely be a substrate for similar ALDHs, with the methyl and phenoxy groups influencing its binding and turnover rate.

Fungal aryl-alcohol oxidase is another enzyme capable of oxidizing aromatic aldehydes. This enzyme exhibits a dual activity, oxidizing benzyl (B1604629) alcohols to aldehydes and then the aldehydes to the corresponding carboxylic acids. researchgate.net

Reductive Biotransformations: The reduction of aromatic aldehydes to their corresponding alcohols is another important biotransformation pathway, often catalyzed by alcohol dehydrogenases (ADHs) or other aldehyde reductases. These enzymes typically utilize NADH or NADPH as a cofactor. A wide variety of microorganisms possess ADHs with broad substrate specificity, enabling the reduction of various aromatic aldehydes. nih.gov For instance, a thermostable ADH from the hyperthermophilic archaeon Thermococcus kodakarensis KOD1 has been shown to be active towards aromatic aldehydes like phenylacetaldehyde. asm.org Similarly, ADHs from Pseudomonas species are known for their broad substrate specificity in organic synthesis. acs.org Yeast alcohol dehydrogenase has also been shown to reduce a range of substituted benzaldehydes, although the efficiency can be influenced by the position and nature of the substituents. future4200.com Generally, aldehydes with substituents in the para-position are often better substrates than their meta- or ortho- counterparts. future4200.com

Microbial Degradation Pathways and Metabolite Profiling of Related Compounds

The complete mineralization of phenoxybenzaldehydes in the environment is carried out by microorganisms. These degradation pathways often involve a series of enzymatic reactions that break down the molecule into simpler, less toxic compounds that can be funneled into central metabolic pathways. Since this compound is a structural analog of common pyrethroid insecticide metabolites, its degradation pathway can be inferred from studies on these related compounds.

The microbial degradation of pyrethroids typically begins with the hydrolysis of the ester bond by carboxylesterases, releasing the aromatic acid and alcohol moieties. frontiersin.orgnih.gov In the case of many pyrethroids, this leads to the formation of 3-phenoxybenzyl alcohol, which can be subsequently oxidized to 3-phenoxybenzaldehyde and then to 3-phenoxybenzoic acid. nih.gov Therefore, understanding the fate of these phenoxy-containing intermediates is directly relevant to this compound.

A key challenge in the degradation of phenoxyaromatic compounds is the cleavage of the stable diphenyl ether bond. Studies on Sphingobium phenoxybenzoativorans SC_3 have revealed a novel mechanism for the degradation of diphenyl ether. This bacterium utilizes a unique angular dioxygenase that cleaves the benzene (B151609) ring at the angular position (C-1a, C-2) without first cleaving the ether linkage. nih.govasm.org This results in the formation of 2,4-hexadienal (B92074) phenyl ester, which is subsequently hydrolyzed. nih.govasm.org A similar mechanism could be involved in the degradation of the phenoxy-substituted ring of this compound.

Following the initial transformations, the resulting aromatic intermediates are typically hydroxylated by mono- or dioxygenases, leading to ring cleavage and subsequent entry into central metabolic pathways. For example, the degradation of methyl-substituted naphthalenes can proceed via hydroxylation of either the methyl group or the aromatic ring, leading to different downstream metabolites. frontiersin.org

Metabolite Profiling: The identification of metabolic intermediates is crucial for elucidating degradation pathways. In the context of pyrethroid degradation, several metabolites have been identified. For instance, in the degradation of cyfluthrin (B156107) by Photobacterium ganghwense, a comprehensive metabolic profile was generated, identifying numerous downstream products. cmfri.org.in Similarly, studies on the degradation of diphenyl ethers by Streptomyces sp. have identified hydroxylated analogues and hydroquinone (B1673460) as key metabolites resulting from ether bond cleavage. nih.gov These findings suggest that the degradation of this compound would likely produce hydroxylated and ring-cleaved products of both the methyl-substituted and the phenoxy-substituted aromatic rings.

Investigation of Enzyme Kinetics and Substrate Specificity in Biotransformation Systems

The efficiency of biocatalytic transformations is determined by the kinetic properties of the enzymes involved, including their affinity for the substrate (Km) and their maximum reaction velocity (Vmax). The substrate specificity of these enzymes dictates which compounds can be transformed.

The kinetic and chemical characterization of a fungal aryl-alcohol oxidase from Pleurotus ostreatus provides valuable data on the oxidation of various substituted benzaldehydes. The study revealed that the electronic properties of the substituents have a strong influence on the enzyme's activity. The highest activity was observed with aldehydes possessing electron-withdrawing groups, such as p-nitrobenzaldehyde and halogenated benzaldehydes, while aldehydes with electron-donating groups, like methoxylated benzaldehydes, showed lower activity. researchgate.net This suggests that the electronic nature of the methyl and phenoxy groups on this compound would significantly impact its rate of oxidation by such enzymes.

The table below presents kinetic data for the oxidation of several benzaldehyde derivatives by fungal aryl-alcohol oxidase, illustrating the effect of different substituents on the enzyme's catalytic efficiency.

Kinetic Constants for the Oxidation of Benzaldehyde Derivatives by Fungal Aryl-Alcohol Oxidase

Substratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹·M⁻¹)
Benzaldehyde1.82706,667
p-Nitrobenzaldehyde10.312085,833
m-Chlorobenzaldehyde12.080150,000
p-Chlorobenzaldehyde10.0100100,000
p-Anisaldehyde (p-Methoxybenzaldehyde)0.1140714
Veratraldehyde (3,4-Dimethoxybenzaldehyde)0.03200150
Data adapted from: Gutiérrez, F., et al. (2012). Kinetic and chemical characterization of aldehyde oxidation by fungal aryl-alcohol oxidase. researchgate.net

The substrate specificity of aldehyde dehydrogenases is also influenced by the steric and electronic properties of the substituents on the aromatic ring. As mentioned earlier, studies on rat hepatic microsomal ALDH showed that the enzyme has a preference for 3- and 4-substituted benzaldehydes and that bulky or hydrophilic substituents can negatively impact substrate binding and catalysis. nih.gov The presence of both a methyl group and a phenoxy group in this compound presents a unique combination of steric bulk and electronic effects that would determine its suitability as a substrate for various ALDHs and ADHs.

Future Prospects and Research Trajectories for 3 Methyl 4 Phenoxybenzaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research into the synthesis of 3-Methyl-4-phenoxybenzaldehyde will likely prioritize the development of environmentally benign and economically viable methods. While traditional multi-step syntheses provide a foundational approach, emerging trends in organic synthesis are expected to offer more streamlined and sustainable alternatives.

A promising avenue for exploration is the refinement of the Ullmann condensation for the formation of the diaryl ether linkage. wikipedia.orgorganic-chemistry.org Modern Ullmann-type reactions often employ catalytic amounts of copper with various ligands, which can improve yields and broaden the substrate scope under milder conditions. mdpi.commdpi.com Research could focus on developing novel copper catalyst systems, potentially incorporating picolinic acid or other ligands, to facilitate the coupling of an appropriate phenol (B47542) with a substituted toluene (B28343) derivative. mdpi.com

Another key area for development is the oxidation of the methyl group on the toluene precursor to the aldehyde. While methods using stoichiometric oxidants like selenium dioxide are known for similar transformations, they often involve hazardous reagents and complicated purification processes. prepchem.comprepchem.com Future synthetic strategies may focus on catalytic aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, offering a greener and more atom-economical approach. google.com The development of robust and selective catalysts for this transformation will be a significant step forward.

Furthermore, one-pot synthetic procedures that combine the diaryl ether formation and subsequent oxidation into a single, streamlined process would represent a major advance in efficiency. Such tandem reactions would reduce waste, save time, and lower costs associated with the synthesis of this compound.

Synthetic Step Traditional Method Potential Future Development Key Advantages of Future Development
Diaryl Ether FormationUllmann Condensation with stoichiometric copperLigand-assisted catalytic Ullmann reactionMilder reaction conditions, lower catalyst loading, higher yields
Methyl Group OxidationStoichiometric oxidants (e.g., Selenium Dioxide)Catalytic aerobic oxidationUse of a green oxidant (O2), improved atom economy, reduced waste
Overall ProcessMulti-step synthesis with isolation of intermediatesOne-pot tandem reactionIncreased efficiency, reduced solvent usage and waste, lower cost

Exploration of New Derivatization Pathways for Enhanced Chemical Diversity

The aldehyde functional group in this compound serves as a versatile handle for a wide array of chemical transformations, enabling the creation of a diverse library of derivatives. Future research will undoubtedly focus on leveraging both established and novel reactions to explore this chemical space.

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting aldehydes with active methylene (B1212753) compounds. niscpr.res.insigmaaldrich.com This reaction can be used to synthesize a variety of α,β-unsaturated derivatives of this compound. nih.govresearchgate.net Future work could explore the use of novel catalysts, including ionic liquids or solid-supported bases, to facilitate this reaction under environmentally friendly conditions. niscpr.res.in

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide another robust method for converting the aldehyde into a wide range of alkenes with control over the stereochemistry of the newly formed double bond. thermofisher.comwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org The exploration of new phosphonium (B103445) ylides and phosphonate (B1237965) reagents will allow for the synthesis of complex and functionally diverse olefinic derivatives.

Reductive amination is a key transformation for converting aldehydes into amines. wikipedia.orgmasterorganicchemistry.comyoutube.comresearchgate.netorganic-chemistry.org This reaction can be used to introduce a variety of primary, secondary, and tertiary amine functionalities, which are prevalent in biologically active molecules. Future research may focus on developing more efficient and selective reducing agents and catalytic systems for this transformation.

Beyond these well-established reactions, the exploration of multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular architectures from simple starting materials.

Reaction Type Reactant Product Type Potential for Chemical Diversity
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile, cyanoacetates)α,β-Unsaturated carbonyls and nitrilesIntroduction of various electron-withdrawing groups and potential for further functionalization.
Wittig ReactionPhosphonium ylidesAlkenesFormation of diverse substituted alkenes with control over stereochemistry.
Reductive AminationAmines and a reducing agentSubstituted aminesAccess to a wide range of primary, secondary, and tertiary amines.
Schiff Base FormationPrimary aminesIminesVersatile intermediates for the synthesis of nitrogen-containing heterocycles and other derivatives.

Integrated Computational and Experimental Approaches for Accelerated Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work is set to revolutionize the study of this compound chemistry. researchgate.net By employing theoretical calculations, researchers can predict the properties and reactivity of this molecule and its derivatives, thereby guiding experimental efforts and accelerating the pace of discovery.

Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its reaction intermediates. researchgate.netnih.gov Such calculations can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes. Computational studies on related substituted benzaldehydes have demonstrated the utility of these methods in understanding substituent effects on molecular properties. researchgate.netresearchgate.net

Furthermore, machine learning (ML) algorithms are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. beilstein-journals.orgacs.orgduke.edubohrium.comresearchgate.net By training ML models on existing chemical reaction data, it may be possible to predict the optimal catalysts, solvents, and temperatures for the synthesis and derivatization of this compound, thereby reducing the need for extensive empirical screening.

The integration of high-throughput experimentation with computational modeling will create a closed-loop discovery process. Automated synthesis platforms can rapidly generate and test a library of derivatives, and the resulting data can be used to refine computational models, leading to a virtuous cycle of prediction and experimentation.

Computational Tool Application in this compound Research Expected Outcome
Density Functional Theory (DFT)Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties.A deeper understanding of the molecule's reactivity and guidance for the design of new reactions.
Machine Learning (ML)Prediction of optimal reaction conditions (catalysts, solvents, temperature).Accelerated optimization of synthetic and derivatization protocols.
Quantitative Structure-Property Relationship (QSPR)Modeling the relationship between molecular structure and physicochemical properties.Prediction of the properties of novel derivatives before their synthesis.

Expanding the Scope of Applications in Emerging Fields of Chemical Science

While the direct applications of this compound are not yet extensively documented, its structural motifs suggest potential for use in a variety of emerging fields. The phenoxybenzaldehyde core is a key component in a number of synthetic pyrethroid insecticides. duke.edu This suggests that derivatives of this compound could be investigated for their potential as novel agrochemicals.

In the realm of medicinal chemistry , substituted benzaldehydes and diaryl ethers are common scaffolds in drug discovery. nih.gov For instance, certain substituted benzaldehydes have been designed to interact with biological targets such as hemoglobin. nih.gov The unique substitution pattern of this compound could lead to derivatives with interesting pharmacological profiles. Future research could involve the synthesis of a library of derivatives and their screening against a range of biological targets.

In materials science , the rigid, aromatic structure of this compound makes it a potential building block for novel polymers and functional materials. Derivatives with polymerizable groups could be used to create materials with tailored thermal, optical, or electronic properties. The exploration of its use in the synthesis of liquid crystals or as a component in organic light-emitting diodes (OLEDs) could also be a fruitful area of investigation.

The derivatization pathways discussed in section 9.2 can lead to a wide array of molecules with diverse functionalities, which could be screened for applications in these and other emerging areas of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-phenoxybenzaldehyde, and how can intermediates be characterized?

  • Methodology : A common approach involves Friedel-Crafts alkylation or Ullmann coupling for introducing the phenoxy group, followed by formylation. For intermediates, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and gas chromatography-mass spectrometry (GC-MS) for purity analysis. For example, analogous aldehydes like 4-Methoxy-2-methylbenzaldehyde were synthesized via similar coupling reactions and validated using spectral data .
  • Key Considerations : Monitor reaction temperature to avoid over-oxidation of the methyl group. Reference standards (e.g., 3-Methoxy-4-methylbenzaldehyde) can aid in comparative spectral analysis .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

  • Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection at 270–300 nm (typical for benzaldehydes) to quantify purity. Stability testing under varying temperatures (e.g., 4°C, 25°C) and humidity levels (e.g., 30–70% RH) over 6–12 months can identify degradation products. Analogous compounds like 4-Hydroxybenzaldehyde showed stability in inert atmospheres but susceptibility to oxidation in humid environments .
  • Key Considerations : Store in amber vials under nitrogen to prevent photodegradation and oxidation .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow UN GHS guidelines for aldehydes: use PPE (nitrile gloves, lab coats) and respiratory protection (P95/P2 masks) for airborne particles. For spills, neutralize with sodium bisulfite. First-aid measures for eye/skin exposure include flushing with water for 15 minutes, as recommended for structurally similar 3-Hydroxy-4-methoxybenzaldehyde .
  • Key Considerations : Conduct a risk assessment for chronic exposure, as toxicological data for this compound may be limited .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites. Compare with experimental data from analogous aldehydes (e.g., 3-Chloro-4-(methylsulfanyl)benzaldehyde) to validate computational predictions .
  • Key Considerations : Adjust solvent parameters (e.g., dielectric constant) in simulations to match reaction conditions .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate NMR/IR data with reference databases (e.g., NIST Chemistry WebBook) and isotopic labeling (e.g., deuteration) to assign ambiguous peaks. For example, 4-Methoxybenzaldehyde’s carbonyl stretching frequency (≈1,680 cm⁻¹) was confirmed via IR correlation with crystallographic data .
  • Key Considerations : Use heteronuclear single quantum coherence (HSQC) NMR to resolve overlapping proton signals in aromatic regions .

Q. How can the environmental fate of this compound be evaluated in aquatic systems?

  • Methodology : Perform OECD 301F biodegradation tests under aerobic conditions, measuring biochemical oxygen demand (BOD) over 28 days. Compare with structurally related compounds (e.g., 2-Hydroxy-4-methoxybenzaldehyde), which showed limited biodegradability (<20% in 14 days) in freshwater microcosms .
  • Key Considerations : Analyze metabolites via LC-QTOF-MS to identify persistent transformation products .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook (mass spectra, IR) , PubChem (NMR, solubility) .
  • Safety Standards : EFSA guidelines for aldehydes , ECHA GHS classifications .
  • Synthetic Protocols : Kanto Reagents’ protocols for methoxybenzaldehyde derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.